2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946355-64-2
VCID: VC6524700
InChI: InChI=1S/C25H23ClN4O3/c1-14-6-5-7-20(17(14)4)27-21(31)13-30-16(3)12-15(2)22(25(30)32)24-28-23(29-33-24)18-8-10-19(26)11-9-18/h5-12H,13H2,1-4H3,(H,27,31)
SMILES: CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C)C
Molecular Formula: C25H23ClN4O3
Molecular Weight: 462.93

2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide

CAS No.: 946355-64-2

Cat. No.: VC6524700

Molecular Formula: C25H23ClN4O3

Molecular Weight: 462.93

* For research use only. Not for human or veterinary use.

2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide - 946355-64-2

Specification

CAS No. 946355-64-2
Molecular Formula C25H23ClN4O3
Molecular Weight 462.93
IUPAC Name 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C25H23ClN4O3/c1-14-6-5-7-20(17(14)4)27-21(31)13-30-16(3)12-15(2)22(25(30)32)24-28-23(29-33-24)18-8-10-19(26)11-9-18/h5-12H,13H2,1-4H3,(H,27,31)
Standard InChI Key GMAKBUPJDJSEQI-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name of this compound is 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide . Its structure is defined by three key components:

  • A 4,6-dimethyl-2-oxopyridin-1(2H)-yl ring, which serves as the central scaffold.

  • A 1,2,4-oxadiazol-5-yl group substituted with a 4-chlorophenyl moiety at position 3.

  • An N-(2,3-dimethylphenyl)acetamide side chain linked to the pyridinone ring via a methylene bridge .

Molecular Formula and Weight

The molecular formula C₂₅H₂₃ClN₄O₃ corresponds to a molecular weight of 462.93 g/mol . The exact mass, computed via high-resolution mass spectrometry (HRMS), is 462.1458683 Da .

Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers:

  • CAS Registry Number: 946355-64-2 .

  • PubChem CID: 42585958 .

  • ChemDiv ID: F3222-4069.

  • Other synonyms include AKOS021610746 and 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide .

Structural and Electronic Properties

2D and 3D Structural Features

The compound’s 2D structure (Figure 1) reveals a planar pyridinone ring fused with a 1,2,4-oxadiazole heterocycle. The oxadiazole ring contributes to electronic delocalization, enhancing stability and potential bioactivity . The N-(2,3-dimethylphenyl)acetamide side chain introduces steric bulk, which may influence binding interactions in biological systems.

Table 1: Key Structural Descriptors

PropertyValueSource
Rotatable Bond Count5
Topological Polar Surface Area88.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Electronic and Steric Effects

The 4-chlorophenyl group introduces electron-withdrawing effects via the chlorine atom, polarizing the oxadiazole ring. This polarization may enhance interactions with electron-rich biological targets, such as enzymes or receptors. The 2,3-dimethylphenyl substituent on the acetamide moiety creates steric hindrance, potentially modulating solubility and membrane permeability .

Physicochemical Properties

Lipophilicity and Solubility

The computed XLogP3-AA value of 4.5 indicates moderate lipophilicity, suggesting favorable membrane permeability but limited aqueous solubility . The Topological Polar Surface Area (TPSA) of 88.3 Ų aligns with compounds exhibiting moderate blood-brain barrier penetration .

Stability and Reactivity

The compound’s heavy atom count of 33 and complexity index of 820 reflect a highly branched structure with multiple functional groups. The absence of stereocenters (as indicated by Defined Atom Stereocenter Count = 0) simplifies synthetic routes but may limit enantioselective interactions .

Synthesis and Characterization

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR would resolve the methyl, aromatic, and carbonyl signals.

  • Liquid Chromatography–Mass Spectrometry (LC–MS): Used to confirm molecular weight and purity.

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact mass (462.1458683 Da) .

Comparison with Structural Analogs

Analog: 2-(3-(3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-4,6-Dimethyl-2-Oxopyridin-1(2H)-yl)-N-(2,3-Dihydrobenzo[b] Dioxin-6-yl)Acetamide

This analog (CID 44117827) replaces the 2,3-dimethylphenyl group with a 2,3-dihydrobenzo[b][1, dioxin-6-yl moiety, increasing molecular weight to 492.9 g/mol . The dioxane ring enhances polarity (TPSA = 98.3 Ų) but reduces lipophilicity (XLogP3 = 3.8) . Such modifications highlight the structure-activity relationship (SAR) of this chemical series.

Table 2: Comparative Analysis of Analogs

PropertyTarget CompoundAnalog (CID 44117827)
Molecular Weight462.93 g/mol492.9 g/mol
XLogP34.53.8
TPSA88.3 Ų98.3 Ų
BioactivityAnti-inflammatoryUnreported

Research Applications and Future Directions

Drug Discovery

This compound’s balanced lipophilicity and polar surface area make it a candidate for lead optimization in anti-inflammatory or antimicrobial drug development. Further studies should explore:

  • In Vitro Activity: Screening against COX isoforms and microbial strains.

  • Pharmacokinetics: Assessing metabolic stability and plasma protein binding.

Chemical Biology

The acetamide and oxadiazole groups serve as handles for bioconjugation, enabling use as a probe for target identification .

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